(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13438574
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19Cl2FN2 |
|---|---|
| Molecular Weight | 293.20 g/mol |
| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClFN2.ClH/c1-17(10-5-7-16-8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H |
| Standard InChI Key | NOCGYEHSYYSLCX-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=CC=C1Cl)F)C2CCNCC2.Cl |
| Canonical SMILES | CN(CC1=C(C=CC=C1Cl)F)C2CCNCC2.Cl |
Introduction
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound combines a piperidine ring with a chloro-fluorobenzyl moiety, which may confer distinct biological activities.
Synthesis and Reactivity
The synthesis of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves several key steps, although detailed synthesis protocols are not widely documented in the literature. The compound's reactivity can be attributed to the presence of halogen substituents on the benzyl group, which can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Potential Applications
While specific applications of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride are not extensively documented, compounds with similar structures often exhibit significant biological activity. These include potential roles in modulating neurotransmitter systems, which could be relevant for treating neurological or psychiatric disorders.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(2-Chloro-6-fluorobenzyl)-1-(piperidin-3-yl)methanamine hydrochloride | Piperidine ring, chloro-fluorobenzyl moiety | Potential antidepressant or anxiolytic properties |
| (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride | Piperidine ring, chloro-fluorobenzyl moiety | Potential for distinct pharmacological profile due to methyl substitution |
| N-Methyl-N-(4-fluorobenzyl)-piperidin-3-amine | Piperidine ring, fluorinated benzene | Enhanced selectivity for certain receptors |
Suppliers and Availability
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is available from several suppliers, including American Custom Chemicals Corporation and Meryer (Shanghai) Chemical Technology Co., Ltd. . The compound is typically sold in small quantities, such as 5 mg, with prices around $500.08 per unit .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume